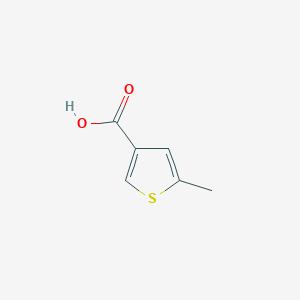

5-Methylthiophene-3-carboxylic acid

説明

The exact mass of the compound 5-Methylthiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFORWJLUXKGLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172684 | |

| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-50-4 | |

| Record name | 5-Methyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19156-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019156504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylthiophene-3-carboxylic acid (CAS: 19156-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylthiophene-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document collates available data on its synthesis, purification, and physicochemical and spectroscopic properties, offering a valuable resource for researchers and developers in the field.

Core Compound Information

| Property | Value |

| CAS Number | 19156-50-4 |

| Chemical Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol [1] |

| IUPAC Name | 5-Methylthiophene-3-carboxylic acid |

| Physical Form | Solid[1] |

Synthesis and Purification

A potential synthetic pathway could be envisioned starting from propionaldehyde, a cyanoacetate derivative, and sulfur, followed by hydrolysis. A generalized workflow for such a multi-step synthesis is presented below.

Caption: Generalized synthetic workflow for 5-Methylthiophene-3-carboxylic acid.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product can be achieved through recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

-

Crude 5-Methylthiophene-3-carboxylic acid

-

Recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 5-Methylthiophene-3-carboxylic acid are not extensively reported. However, general trends for carboxylic acids suggest that it is a solid at room temperature and its solubility in water is likely to be low, though it should be soluble in common organic solvents.

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Spectroscopic Characterization

Comprehensive spectroscopic data with detailed peak assignments for 5-Methylthiophene-3-carboxylic acid are not available in the public domain. The following represents expected spectral characteristics based on its structure and data from similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the methyl protons and the two aromatic protons on the thiophene ring, as well as a characteristic downfield signal for the carboxylic acid proton.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C-S stretching and bending vibrations of the thiophene ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (142.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.

Applications in Drug Development

Thiophene-containing compounds are a well-established class of pharmacophores with a broad range of biological activities. The thiophene ring is considered a bioisostere of the benzene ring and can be found in numerous approved drugs. Derivatives of thiophene-3-carboxylic acid, in particular, have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents.

While specific biological activity data for 5-Methylthiophene-3-carboxylic acid is not yet widely published, its structural similarity to other biologically active thiophene derivatives suggests its potential as a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylthiophene-3-carboxylic acid. The information is intended to support research, development, and drug discovery activities by offering detailed data, experimental methodologies, and insights into the compound's characteristics.

Chemical Identity and Physical Properties

5-Methylthiophene-3-carboxylic acid is a sulfur-containing heterocyclic organic compound. Its structure consists of a thiophene ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.

Table 1: General and Physical Properties of 5-Methylthiophene-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 19156-50-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₆O₂S | --INVALID-LINK-- |

| Molecular Weight | 142.18 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | Data not available (predicted to be in the range of 140-160 °C based on similar structures) | N/A |

| Boiling Point | Data not available | N/A |

| InChI Key | VFORWJLUXKGLAH-UHFFFAOYSA-N | --INVALID-LINK-- |

Acidity and Solubility

The carboxylic acid group imparts acidic properties to the molecule, influencing its solubility in aqueous and organic solvents.

Table 2: Acidity and Solubility Profile

| Property | Value/Description | Notes |

| pKa | Predicted to be in the range of 3.5 - 4.5 | The electron-donating methyl group may slightly increase the pKa compared to thiophene-3-carboxylic acid. |

| Water Solubility | Sparingly soluble | Solubility is expected to increase significantly in alkaline aqueous solutions due to salt formation. |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, acetone, and DMSO. |

Spectroscopic Data

Table 3: Predicted Spectroscopic Characteristics

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.5 ppm.- Two doublets for the thiophene ring protons (at C2 and C4) between 7.0 and 8.5 ppm.- A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. |

| ¹³C NMR | - A peak for the methyl carbon (-CH₃) around 15-20 ppm.- Peaks for the thiophene ring carbons between 120 and 145 ppm.- A peak for the carboxylic acid carbonyl carbon (-C=O) in the range of 165-175 ppm. |

| IR Spectroscopy | - A very broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band around 1680-1710 cm⁻¹.- C-O stretching and O-H bending bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to its molecular weight (142.18 g/mol ).- Characteristic fragmentation patterns including the loss of -OH (M-17) and -COOH (M-45). |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of 5-Methylthiophene-3-carboxylic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

5-Methylthiophene-3-carboxylic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the 5-Methylthiophene-3-carboxylic acid sample is dry and finely powdered. If necessary, gently grind the solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has transformed into a clear liquid (completion of melting).

-

The melting point is reported as the range between these two temperatures.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

-

5-Methylthiophene-3-carboxylic acid

-

Distilled or deionized water

-

Scintillation vials or sealed flasks

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Calibrated pH meter

Procedure:

-

Add an excess amount of 5-Methylthiophene-3-carboxylic acid to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Centrifuge the sample to remove any remaining undissolved solid.

-

Dilute a known volume of the clear supernatant with a suitable solvent (e.g., a buffer solution where the compound is fully ionized and soluble).

-

Determine the concentration of the diluted sample using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

-

Measure the pH of the saturated solution.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

-

5-Methylthiophene-3-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Methanol or another suitable co-solvent if solubility is low

-

Calibrated pH meter with an electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of 5-Methylthiophene-3-carboxylic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 5-Methylthiophene-3-carboxylic acid are limited, the thiophene scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of thiophene carboxylic acids have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory: Thiophene derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in inflammation.

-

Antimicrobial: Various thiophene-containing compounds have demonstrated activity against a spectrum of bacteria and fungi.

-

Anticancer: Some benzo[b]thiophene derivatives have been shown to target signaling pathways involved in cancer progression, such as the RhoA/ROCK pathway, which plays a role in cell proliferation, migration, and invasion.[1]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by 5-Methylthiophene-3-carboxylic acid. A potential starting point for investigation could be its effect on inflammatory or cancer-related signaling cascades.

Caption: Potential Biological Activities and Targets.

References

Synthesis of 5-Methylthiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 5-methylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document provides a comparative overview of starting materials, detailed experimental protocols for key reactions, and quantitative data to support synthetic endeavors.

Core Synthetic Strategies

The synthesis of 5-methylthiophene-3-carboxylic acid can be approached through several strategic pathways. The most prominent routes leverage commercially available starting materials and established chemical transformations. The two primary strategies discussed in this guide are:

-

Carboxylation of 3-Methylthiophene Derivatives: This approach involves the initial functionalization of 3-methylthiophene, typically through halogenation, followed by the introduction of the carboxylic acid group via an organometallic intermediate.

-

Gewald Reaction followed by Functional Group Interconversion: This convergent, multi-component reaction builds the thiophene ring system, which then requires subsequent modification to arrive at the target molecule.

Route 1: Synthesis from 3-Methylthiophene via Halogenation and Carboxylation

This strategy utilizes the readily available starting material, 3-methylthiophene. The synthetic sequence involves the selective bromination of the thiophene ring, followed by a metal-halogen exchange and subsequent carboxylation with carbon dioxide.

A potential pathway involves the bromination of 3-methylthiophene to introduce a bromine atom at a position that can be subsequently converted to a carboxylic acid group at the 3-position. For instance, a one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene.[1] The 4-bromo substituent can then be selectively converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.

Alternatively, a related procedure for the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid from 2-bromo-5-methylthiophene highlights a viable method for carboxylation via lithiation.[2] This suggests that a suitably brominated 3-methylthiophene could undergo a similar transformation to yield the desired 3-carboxylic acid.

Experimental Protocol: Carboxylation of a Brominated Thiophene (Adapted for 5-Methylthiophene-3-carboxylic acid)

This protocol is adapted from the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid and illustrates the general procedure for carboxylation via lithiation. The starting material would need to be a suitably brominated precursor to yield the desired product.[2]

Materials:

-

A 3-bromo-5-methylthiophene isomer

-

n-Butyllithium (n-BuLi) in hexane

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Sodium sulfate

-

Brine

Procedure:

-

A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -30 °C.

-

A solution of n-butyllithium in hexane (1.1 eq) is added slowly, and the mixture is stirred for 30 minutes at -30 °C, then cooled to -70 °C.

-

A solution of the brominated 5-methylthiophene precursor (1.0 eq) in anhydrous THF is added slowly at -70 °C.

-

The reaction mixture is stirred for 2 hours at -70 °C.

-

A stream of dry carbon dioxide gas is introduced at -70 °C for 1 hour. The introduction of carbon dioxide is continued as the mixture is allowed to warm to room temperature.

-

The reaction is quenched by the addition of 1 N hydrochloric acid until the pH reaches 2.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | 2-Bromo-5-methylthiophene, n-BuLi, CO2 | [2] |

| Solvent | Tetrahydrofuran | [2] |

| Temperature | -70 °C to room temperature | [2] |

| Reaction Time | 3+ hours | [2] |

| Yield | 66% (for 3-bromo-5-methylthiophene-2-carboxylic acid) | [2] |

Route 2: Synthesis via Gewald Reaction and Subsequent Modifications

The Gewald reaction offers a convergent approach to a highly substituted thiophene ring, which can be further modified to yield the target compound. This route begins with simple, acyclic precursors.

The reaction of propionaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine yields methyl 2-amino-5-methylthiophene-3-carboxylate.[3] To obtain 5-methylthiophene-3-carboxylic acid from this intermediate, two key transformations are necessary:

-

Deamination: The 2-amino group must be removed. This can typically be achieved through a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite source under acidic conditions, followed by reductive deamination.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid. This is commonly accomplished by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[4]

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol provides the initial thiophene core structure.[3]

Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Sulfur powder (1.0 eq) is dissolved in DMF with stirring.

-

Methyl cyanoacetate (1.0 eq) and morpholine (0.57 eq) are added sequentially. The solution will darken.

-

Propionaldehyde (1.0 eq) is added, and the reaction mixture is stirred overnight at 50 °C.

-

After cooling to room temperature, the mixture is diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic phases are washed with water and then saturated brine.

-

The organic phase is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to give methyl 2-amino-5-methylthiophene-3-carboxylate.

| Parameter | Value | Reference |

| Reactants | Propionaldehyde, Methyl cyanoacetate, Sulfur | [3] |

| Base | Morpholine | [3] |

| Solvent | DMF | [3] |

| Temperature | 50 °C | [3] |

| Reaction Time | Overnight | [3] |

| Yield | 73.6% | [3] |

Experimental Protocol: Ester Hydrolysis

This is a general procedure for the hydrolysis of the ester to the final carboxylic acid.[4]

Materials:

-

Methyl 5-methylthiophene-3-carboxylate (product from deamination)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

The methyl ester (1 eq) is dissolved in a mixture of ethanol and water.

-

Sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is washed with an organic solvent to remove any unreacted starting materials.

-

The aqueous layer is acidified with hydrochloric acid to precipitate the 5-methylthiophene-3-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Synthetic Pathways Overview

Caption: Synthetic routes to 5-methylthiophene-3-carboxylic acid.

Conclusion

The synthesis of 5-methylthiophene-3-carboxylic acid can be effectively achieved through several synthetic routes. The choice of a particular route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product. The carboxylation of a 3-methylthiophene derivative provides a more direct route, while the Gewald reaction offers a convergent approach that builds the core heterocyclic structure from simple precursors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue the synthesis of this important molecule.

References

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene carboxylic acids. It details key historical milestones, established and modern synthetic protocols, and their significant applications in medicinal chemistry, with a focus on quantitative data and experimental methodologies.

A Serendipitous Discovery: The Unveiling of Thiophene

The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Victor Meyer, while at the Zurich Polytechnic, stumbled upon this sulfur-containing compound as an impurity in benzene derived from coal tar.[1][2] A classic lecture demonstration of the time involved mixing benzene with isatin and sulfuric acid to produce a deep blue dye called indophenin. Meyer found that highly purified benzene, prepared by the decarboxylation of benzoic acid, failed to produce this color.[2][3] This led him to correctly deduce the presence of a reactive impurity in the coal-tar-derived benzene, which he successfully isolated and named "thiophene."[1][2]

The first synthesis of thiophene was reported by Meyer in the same year as its discovery and involved the reaction of acetylene with elemental sulfur.[1] This foundational discovery paved the way for the exploration of a new class of heterocyclic compounds and their derivatives, including the critically important thiophene carboxylic acids.

Early Synthetic Endeavors and the Evolution of Methodologies

Following the discovery of thiophene, the synthesis of its carboxylic acid derivatives, also known as thenoic acids, became a target for organic chemists. Early methods primarily relied on the oxidation of substituted thiophenes.

One of the most practical and enduring early methods is the oxidation of 2-acetylthiophene .[4][5] This reaction, often carried out using sodium hypochlorite (the haloform reaction) or other oxidizing agents like nitric acid, provides a reliable route to thiophene-2-carboxylic acid.[4][6]

Over the decades, a diverse array of synthetic strategies has been developed to construct the thiophene ring and introduce the carboxylic acid functionality. These methods offer varying degrees of substitution, functional group tolerance, and efficiency. Key named reactions that have become pillars of thiophene synthesis include:

-

Paal-Knorr Thiophene Synthesis: First reported in 1884 by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[7][8][9]

-

Hinsberg Thiophene Synthesis: This reaction utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield substituted thiophenes.[10]

-

Gewald Aminothiophene Synthesis: Developed by Karl Gewald in the 1960s, this versatile multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes, which can be further functionalized.[11]

-

Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy-2-thiophenecarboxylic acids through the condensation of thioglycolic acid with α,β-acetylenic esters.[10]

More contemporary approaches focus on direct C-H carboxylation of the thiophene ring using carbon dioxide, often facilitated by metal catalysts, offering a more atom-economical route.[12]

Quantitative Data on Synthetic Methodologies

The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall yield. The following table summarizes yields for various methods of synthesizing thiophene-2-carboxylic acid and its derivatives.

| Synthetic Method | Starting Material(s) | Product | Yield (%) | Reference(s) |

| Oxidation (Nitric Acid) | 2-Acetylthiophene | Thiophene-2-carboxylic acid | Not specified | [6] |

| Catalytic Oxidation (V, Fe, or Mo catalysts with CCl₄-CH₃OH) | Thiophene | Methyl 2-thiophenecarboxylate | 44-85 | [12] |

| Malonic Ester Synthesis | 2-Bromothiophene, Diethyl malonate | Thiophene-2-carboxylic acid | 93 | [13] |

| Gewald Reaction (Microwave-assisted) | 4-Nitroacetophenone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate | 92 | |

| Friedel-Crafts Acylation followed by Willgerodt-Kindler and Hydrolysis (Tiaprofenic Acid Synthesis) | Thiophene, Propionic anhydride, Bromine, Ethylene glycol, Benzoyl chloride | Tiaprofenic Acid | >10 (overall) | [1] |

Detailed Experimental Protocols

To provide practical insight for laboratory researchers, this section details the experimental procedures for two key synthetic transformations.

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives

This protocol is a generalized procedure for the rapid and efficient synthesis of polysubstituted 2-aminothiophenes using microwave irradiation.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., morpholine or piperidine) (1.0 mmol)

-

Solvent (e.g., ethanol or DMF) (3 mL)

-

Microwave reactor

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.

-

Add the appropriate solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Microwave-Assisted Gewald Synthesis Workflow.

Protocol 2: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

This protocol describes the oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.

Materials:

-

2-Acetylthiophene

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, work-up, and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 2-acetylthiophene in diethyl ether.

-

Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

-

Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 40°C.

-

Reaction Completion: After the addition is complete, continue stirring until the temperature of the reaction mixture stabilizes at 25-30°C without the cooling bath (this may take 0.5 to 4 hours).

-

Quenching: Add a solution of sodium bisulfite to destroy any excess sodium hypochlorite.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer.

-

Acidification and Extraction: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. A precipitate of thiophene-2-carboxylic acid should form. Extract the acidified aqueous layer with diethyl ether.

-

Drying and Isolation: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude thiophene-2-carboxylic acid. Recrystallize the crude product from hot water to yield pure thiophene-2-carboxylic acid as a white solid.

Logical Relationships of Synthetic Routes to Thiophene-2-Carboxylic Acid.

Applications in Drug Development: The Case of Tiaprofenic Acid

The thiophene carboxylic acid motif is a key structural component in several pharmaceuticals, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Tiaprofenic Acid .[10]

Tiaprofenic acid is a propionic acid derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties. It is used in the management of rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.[10]

Mechanism of Action: COX Inhibition

Like other NSAIDs, the primary mechanism of action of tiaprofenic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, tiaprofenic acid reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.

Inhibition of the Prostaglandin Synthesis Pathway by Tiaprofenic Acid.

A new synthesis of tiaprofenic acid starting from thiophene has been described in five steps, with a total yield of 78.4%.[10] This highlights the continued interest in optimizing synthetic routes to medicinally important thiophene derivatives.

Conclusion

From its unexpected discovery in a common laboratory reagent to its incorporation into modern pharmaceuticals, the journey of thiophene and its carboxylic acid derivatives showcases a remarkable chapter in the history of organic and medicinal chemistry. The development of a rich and varied synthetic toolbox has enabled chemists to access a vast array of substituted thiophenes, leading to the discovery of compounds with significant biological activity. For researchers in drug development, the thiophene carboxylic acid scaffold remains a privileged structure, offering a robust platform for the design of new therapeutic agents. A thorough understanding of its history, synthesis, and biological mechanisms is therefore essential for future innovation in the field.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. Thiophene-2-carboxylic acid - Wikiwand [wikiwand.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. US2492645A - Production of thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. encyclopedia.com [encyclopedia.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

5-Methylthiophene-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide on 5-Methylthiophene-3-carboxylic Acid: Molecular Weight and Formula

This guide provides essential physicochemical data for 5-Methylthiophene-3-carboxylic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of 5-Methylthiophene-3-carboxylic acid are summarized in the table below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆O₂S | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like 5-Methylthiophene-3-carboxylic acid typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of 5-Methylthiophene-3-carboxylic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules like carboxylic acids.

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight. For 5-Methylthiophene-3-carboxylic acid, a high-resolution mass spectrometer would aim to detect a mass very close to 142.18.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the percentage composition of carbon, hydrogen, and sulfur in the compound to confirm the empirical and molecular formula.

-

Methodology:

-

Combustion Analysis: A precisely weighed sample of 5-Methylthiophene-3-carboxylic acid is combusted in a furnace in the presence of excess oxygen.

-

Gas Chromatography: The combustion products (CO₂, H₂O, and SO₂) are passed through a gas chromatography column to separate them.

-

Detection: The amounts of CO₂, H₂O, and SO₂ are quantified using a thermal conductivity detector.

-

Calculation: The percentages of carbon, hydrogen, and sulfur in the original sample are calculated from the masses of their respective combustion products. These percentages are then used to determine the empirical formula. Combined with the molecular weight from mass spectrometry, the molecular formula (C₆H₆O₂S) is confirmed.

-

Logical Relationships

The following diagram illustrates the relationship between the chemical structure of 5-Methylthiophene-3-carboxylic acid and its corresponding molecular formula and weight.

Figure 1: Relationship between Compound, Formula, and Molecular Weight.

References

Solubility Profile of 5-Methylthiophene-3-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methylthiophene-3-carboxylic acid in various organic solvents. Due to the limited availability of publicly accessible experimental data, this document presents predicted solubility values to guide solvent selection for research, development, and formulation activities. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of 5-Methylthiophene-3-carboxylic acid is provided to enable researchers to ascertain precise values in their laboratories.

Predicted Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The following table summarizes the predicted solubility of 5-Methylthiophene-3-carboxylic acid in a range of common organic solvents at ambient temperature.

Disclaimer: The data presented in this table are computationally predicted values and have not been experimentally verified. These values should be used as a preliminary guide for solvent screening. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Methanol | 150 - 250 | 1.05 - 1.76 |

| Ethanol | 100 - 200 | 0.70 - 1.41 |

| Acetone | 200 - 350 | 1.41 - 2.46 |

| Dichloromethane | 50 - 100 | 0.35 - 0.70 |

| Ethyl Acetate | 80 - 150 | 0.56 - 1.05 |

| Toluene | 10 - 30 | 0.07 - 0.21 |

| Hexane | < 1 | < 0.01 |

Qualitative Solubility Observations: Based on its chemical structure, a thiophene ring with a carboxylic acid and a methyl group, 5-Methylthiophene-3-carboxylic acid is expected to be soluble in polar organic solvents such as alcohols and ketones, and less soluble in non-polar hydrocarbon solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

5-Methylthiophene-3-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of the Solid: Ensure the 5-Methylthiophene-3-carboxylic acid is a finely ground powder to facilitate faster dissolution.

-

Sample Preparation:

-

Add an excess amount of solid 5-Methylthiophene-3-carboxylic acid to a vial. An excess is crucial to ensure that a saturated solution is formed and that solid remains undissolved at equilibrium.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of 5-Methylthiophene-3-carboxylic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of a solid using the shake-flask method.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Screening of Novel Thiophene Derivatives

Thiophene, a five-membered, sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of pharmacological activities, making them a focal point in the quest for new therapeutic agents.[1][2][3][4][5] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to enhance efficacy and selectivity for various biological targets.[2][6] This guide provides a comprehensive overview of the biological screening of novel thiophene derivatives, complete with experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers in drug discovery and development.

General Workflow for Biological Screening

The journey from a newly synthesized compound to a potential drug candidate involves a multi-step screening process. This workflow ensures a systematic evaluation of the compound's efficacy and safety.

Caption: General workflow for screening novel thiophene derivatives.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through mechanisms that include the inhibition of crucial enzymes, disruption of microtubule dynamics, and induction of apoptosis.[6][7]

Data Presentation: Cytotoxicity of Thiophene Derivatives

The cytotoxic activity of thiophene compounds is commonly quantified by the IC50 value, which is the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 480 | HeLa | 12.61 (µg/mL) | [8] |

| HepG2 | 33.42 (µg/mL) | [8] | |

| Compound 471 | HeLa | 23.79 (µg/mL) | [8] |

| HepG2 | 13.34 (µg/mL) | [8] | |

| Thienopyrimidine 3b | HepG2 | 3.105 | [9] |

| PC-3 | 2.15 | [9] | |

| Compound 1312 | SGC-7901 | 0.340 | [10] |

| Thienopyrimidine 5 | MCF-7 | 7.301 | [11] |

| HepG-2 | 5.3 | [11] | |

| Thienopyrimidine 8 | MCF-7 | 4.132 | [11] |

| HepG-2 | 3.3 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[6][8]

-

Incubation: Incubate the plate for another 24-72 hours.[6]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[6][12]

-

Formazan Solubilization: Discard the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6][8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[6]

Visualization: Key Signaling Pathways in Cancer

Thiophene derivatives often exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell proliferation and survival.[10][13] One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[10]

Caption: Inhibition of Wnt/β-catenin pathway by thiophene derivatives.[10]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15]

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.

Antibacterial Activity (MIC in µg/mL)

| Compound/Derivative | S. pneumoniae | B. subtilis | P. aeruginosa | E. coli | Reference |

| Compound 7 | 6.25 | 12.5 | 12.5 | 6.25 | [14] |

| Compound 8 | 6.25 | 6.25 | 12.5 | 12.5 | [16] |

| Compound 9 | 6.25 | 12.5 | 6.25 | 12.5 | [16] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | - | 16 (B. cereus) | 16 | - | [15] |

| Thiophene 4 | - | - | 4 (A. baumannii) | 16 | [17] |

Antifungal Activity (MIC in µg/mL)

| Compound/Derivative | A. fumigatus | S. racemosum | C. albicans | Reference |

| Compound 7 | 6.25 | 12.5 | 12.5 | [14] |

| Compound 8 | 12.5 | 6.25 | 6.25 | [16] |

| Compound 9 | 12.5 | 12.5 | 6.25 | [16] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | - | - | 16 | [15] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][18]

-

Bacterial/Fungal Strain Preparation: Culture the microbial strains on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria) and incubate at 37°C for 18-24 hours. Inoculate a few colonies into a sterile broth and incubate until the culture reaches the logarithmic growth phase.[18]

-

Standardization of Inoculum: Dilute the microbial suspension to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL. Further dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[18]

-

Compound Preparation: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth.[15][18]

-

Inoculation and Incubation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. The final volume in each well is typically 200 µL. Include positive controls (microbe + broth), negative controls (broth only), and solvent controls. Incubate the plates at 37°C for 18-24 hours.[18]

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound where no visible turbidity or growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[18]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for MIC and MBC determination.

Anti-inflammatory Activity

Many thiophene derivatives exhibit potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][20][21]

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

| Compound/Derivative | Assay/Target | Activity/Result | Reference |

| Compound 5 | TNF-α, IL-8 expression (LPS-induced THP-1 monocytes) | Negative regulation at 10 µM | [19] |

| Compound 7 | Pro-inflammatory gene expression (IL-1β, IL-6, TNF-α) | Reduction at 50 mM | [19] |

| Compound 9 & 10 | TNF-α, IL-1β, IL-6 inhibition (human red blood cells) | Better activity than indomethacin at 2 nM | [19] |

| Compound 29a-d | COX-2 Inhibition | IC50 range: 0.31–1.40 µM | [19] |

| Compound 43 & 76 | 5-LOX Inhibition | IC50: 41.82 & 26.18 µM | [22] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the thiophene derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway Inhibition

The anti-inflammatory potential of thiophenes can be due to the inhibition of the NF-κB (nuclear factor-κB) pathway, which regulates the expression of many pro-inflammatory genes.[22]

Caption: Inhibition of the NF-κB signaling pathway.[19][22]

Enzyme Inhibition

Thiophene derivatives are effective inhibitors of various enzymes implicated in diseases, including acetylcholinesterase (AChE) for Alzheimer's disease and carbonic anhydrases (CAs) for glaucoma and other conditions.[23]

Data Presentation: Enzyme Inhibition by Thiophene Derivatives

| Compound/Derivative | Enzyme | Inhibition (Kᵢ or IC50 in nM) | Reference |

| Substituted Thiophene 1 | AChE | Kᵢ: 0.28 | [23] |

| hCA I | Kᵢ: 447.28 | [23] | |

| hCA II | Kᵢ: 309.44 | [23] | |

| Substituted Thiophene 4 | AChE | Kᵢ: 4.01 | [23] |

| hCA I | Kᵢ: 1004.65 | [23] | |

| hCA II | Kᵢ: 935.93 | [23] | |

| Thiophene-pyrazole 10 | AChE | Kᵢ: 19,880 | [24] |

| Thiophene-pyrazole 8 | BChE | Kᵢ: 13,720 | [24] |

| Thiophene-pyrazole 7 | GST | Kᵢ: 16,440 | [24] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[25]

-

Reagent Preparation: Prepare a phosphate buffer, a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the AChE enzyme solution.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound (thiophene derivative) at various concentrations, and the DTNB solution.

-

Enzyme Addition: Add the AChE solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding the substrate, ATCI.

-

Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Toxicity and Safety Considerations

While the thiophene ring is sometimes considered a "structural alert" due to its potential for metabolic bioactivation into reactive metabolites, many thiophene-containing drugs exhibit no harmful effects.[26][27] The overall toxicity is influenced by factors like the daily dose and the presence of alternative, less toxic metabolic pathways.[27] Therefore, early-stage acute toxicity studies are a crucial component of the screening process.[28]

This guide provides a foundational framework for the biological screening of novel thiophene derivatives. The diverse pharmacological activities of this scaffold continue to make it a promising area for the discovery of new and effective therapeutic agents.

References

- 1. books.rsc.org [books.rsc.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. benchchem.com [benchchem.com]

- 7. librarysearch.colby.edu [librarysearch.colby.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

5-Methylthiophene-3-carboxylic acid: A Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical and spectroscopic properties, synthesis, and reactivity, with a focus on its application in the development of biologically active molecules.

Core Properties

5-Methylthiophene-3-carboxylic acid is a solid, sulfur-containing heterocyclic compound. Its structure, featuring both a carboxylic acid and a methyl group on a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold in organic synthesis.

Physicochemical Data

The fundamental properties of 5-Methylthiophene-3-carboxylic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 19156-50-4 | |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Form | Solid | |

| SMILES | Cc1cc(c(s1)C(=O)O) | |

| InChI Key | VFORWJLUXKGLAH-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Methylthiophene-3-carboxylic acid. The expected characteristic signals are detailed below.

| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Characteristic Feature |

| IR Spectroscopy | 2500-3300 (very broad) | O-H stretch of the carboxylic acid[1][2] |

| 1690-1760 (strong) | C=O stretch of the carboxylic acid[1][2] | |

| ~1500-1600 | C=C stretching in the thiophene ring[3] | |

| ¹H NMR | ~10-12 (singlet, broad) | Carboxylic acid proton (-COOH)[4] |

| ~7-8 (two singlets or doublets) | Aromatic protons on the thiophene ring | |

| ~2.5 (singlet) | Methyl group protons (-CH₃) | |

| ¹³C NMR | ~165-185 | Carbonyl carbon of the carboxylic acid[4] |

| ~120-150 | Aromatic carbons of the thiophene ring | |

| ~15 | Methyl group carbon (-CH₃) |

Synthesis and Reactivity

The synthesis of 5-Methylthiophene-3-carboxylic acid can be achieved through various synthetic routes, often involving the hydrolysis of its corresponding ester, which can be prepared via multi-component reactions.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a general procedure for obtaining 5-Methylthiophene-3-carboxylic acid from its methyl or ethyl ester precursor.[5][6]

Materials:

-

Methyl or Ethyl 5-methylthiophene-3-carboxylate (1.0 equiv.)

-

Sodium Hydroxide (NaOH) (2.5 equiv.)[5]

-

Ethanol (EtOH) and Water (H₂O)[5]

-

Hydrochloric Acid (HCl), dilute solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water.[6]

-

Add sodium hydroxide (2.5 equiv.) to the solution.[5]

-

Heat the mixture at 50°C or to reflux and stir for 40 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

-

Once the reaction is complete, cool the mixture to room temperature.[5]

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Pour dilute hydrochloric acid into the flask to acidify the mixture.[5]

-

Separate the organic phase, and wash it with saturated NaCl solution.[5]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by recrystallization or column chromatography if necessary.

Application as a Heterocyclic Building Block

5-Methylthiophene-3-carboxylic acid is a valuable building block for creating more complex molecules, primarily through reactions involving its carboxylic acid group. Amide bond formation is one of the most common and significant transformations in medicinal chemistry.[7][8]

Amide Coupling Reactions

The carboxylic acid moiety can be "activated" to react with primary or secondary amines, forming a stable amide bond. This is a cornerstone reaction for synthesizing libraries of compounds for drug discovery.[7][9]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard procedure for forming an amide bond between 5-Methylthiophene-3-carboxylic acid and a representative amine using HATU as a coupling agent.[8]

Materials:

-

5-Methylthiophene-3-carboxylic acid (1.0 equiv.)

-

Desired amine (1.2 equiv.)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.0 equiv.)[8]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)[8]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc) and Water

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-Methylthiophene-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

-

Add HATU (1.0 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. This forms the activated ester intermediate.[8]

-

Add the desired amine (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product using column chromatography on silica gel.

Biological Activity of Thiophene-3-Carboxylic Acid Derivatives

Thiophene-based structures are prevalent in medicinal chemistry due to their wide range of biological activities.[10] Derivatives of thiophene-3-carboxylic acid have been investigated for various therapeutic applications, including anticancer and anti-inflammatory roles.[11]

Anticancer Activity

Numerous studies have demonstrated the potential of thiophene derivatives as anticancer agents against various cancer cell lines.[10] The biological activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class/Reference | Cancer Cell Line | IC₅₀ (µM) |

| Benzo[b]thiophene-3-carboxamide (a6)[5] | MDA-MB-231 (Breast) | >10 |

| Benzo[b]thiophene-3-carboxamide (a19)[5] | MDA-MB-231 (Breast) | 1.34 |

| 2-Aminothiophene-3-carboxylic acid ester (Compound 15b)[10] | A2780 (Ovarian) | 12 ± 0.17 |

| 2-Aminothiophene-3-carboxylic acid ester (Compound 16e)[10] | HCT116 (Colon) | 3.20 ± 0.12 |

Note: The data presented are for structurally related thiophene derivatives to illustrate the potential of the scaffold. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[12]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and serum

-

96-well tissue culture plates

-

Thiophene derivative test compounds, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., detergent reagent or DMSO)[13]

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[13]

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include control wells with medium only (blank) and cells with vehicle (DMSO) but no compound.

-

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours, until a purple precipitate is visible.[13]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Leave the plate at room temperature in the dark for at least 2 hours, or until all crystals are dissolved.[13]

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. fishersci.dk [fishersci.dk]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatility of the Thiophene Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of substituted thiophenes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted thiophenes have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes like cell division and signal transduction.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various substituted thiophene derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophene Carboxamides | 2b | Hep3B | 5.46[1] | Doxorubicin | >100[2] |

| 2d | Hep3B | 8.85[1] | Doxorubicin | >100[2] | |

| 2e | Hep3B | 12.58[1] | Doxorubicin | >100[2] | |

| Thienopyrimidines | Compound 5 | MCF-7 | 7.301 | Sorafenib | - |

| Compound 5 | HepG-2 | 5.3[3] | Sorafenib | - | |

| Compound 8 | MCF-7 | 4.132 | Sorafenib | - | |

| Compound 8 | HepG-2 | 3.3[3] | Sorafenib | - | |

| Tetrahydrobenzo[b]thiophenes | BU17 | A549 | Not Specified | - | - |

| Thienyl-Acrylonitriles | Thio-Iva | Huh-7 | 0.29[4] | Sorafenib | 2.50[4] |

| Thio-Iva | SNU-449 | 0.53[4] | Sorafenib | >8[4] | |

| Thio-Dam | Huh-7 | 0.81[4] | Sorafenib | 2.50[4] | |

| Thio-Dam | SNU-449 | 1.64[4] | Sorafenib | >8[4] | |

| Amino-thiophene Derivatives | 15b | A2780 | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| 15b | A2780CP | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |

Key Anticancer Mechanisms and Signaling Pathways

Thiophene derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization.[2]

Tubulin Polymerization Inhibition: Certain thiophene derivatives, such as substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes and 5-arylalkynyl-2-benzoyl thiophenes, act as microtubule-destabilizing agents.[5][6] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]